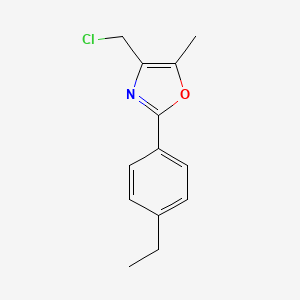
4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to "4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole" involves multi-step reactions including cyclization, diazotization, bromination, substitution, reduction, and chlorination processes to form the core oxazole structure and introduce specific substituents (Zheng-hong, 2009). Another approach for the synthesis of extended oxazoles incorporates halomethyl groups to create reactive scaffolds for further synthetic elaboration, demonstrating the versatility of chloromethyl and other halomethyl groups in oxazole chemistry (Patil & Luzzio, 2016).
Molecular Structure Analysis
Structural characterization of similar compounds involves various spectroscopic techniques such as IR, 1H NMR, and 13C NMR, complemented by X-ray diffraction studies. These methods reveal the molecular geometry, confirm the presence of specific functional groups, and elucidate intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding the structural integrity and reactivity of oxazole derivatives (Şahin et al., 2014).
Chemical Reactions and Properties
Oxazole derivatives, including chloromethyl-substituted ones, are known for their reactivity towards nucleophilic substitution reactions, allowing for further functionalization. The chloromethyl group, in particular, offers a reactive site for introducing a wide range of substituents, which can significantly alter the compound's chemical properties and potential applications (Patil & Luzzio, 2016).
Physical Properties Analysis
While specific physical properties of "4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole" are not detailed in the available literature, related studies on oxazole derivatives offer insights into their behavior. Physical properties such as melting points, boiling points, solubility, and crystalline structure can be inferred from spectroscopic and X-ray diffraction data, providing a basis for understanding the compound's stability, solubility, and phase behavior under various conditions (Şahin et al., 2014).
Chemical Properties Analysis
The chemical properties of oxazole derivatives, including reactivity, stability, and interactions with other molecules, are closely tied to their molecular structure. The presence of a chloromethyl group enhances the electrophilic character of the compound, making it susceptible to nucleophilic attacks. This feature is utilized in synthetic chemistry to build more complex molecules through targeted reactions (Patil & Luzzio, 2016).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole is a reactive scaffold utilized in synthetic chemistry. Its chloromethyl analogue is particularly used in the synthesis of various oxazole derivatives through substitution reactions. For instance, it's used to prepare 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The bromomethyl analogue is noted for its reactivity, offering an alternative for C-alkylation in the synthesis of compounds like Oxaprozin (Patil & Luzzio, 2016). Additionally, the halomethyl derivatives of this chemical are utilized in regioselective halogenation, indicating a broad range of applications in chemical synthesis (Yamane, Mitsudera, & Shundoh, 2004).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, derivatives of 4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole are explored for their potential therapeutic effects. For instance, the structure has been involved in the synthesis of antimicrobial agents, exhibiting promising activity against pathogens (Bektaş et al., 2007). Additionally, various oxazole derivatives have been synthesized and evaluated as transthyretin amyloid fibril inhibitors, with modifications on the oxazole ring showing significant effects on inhibitory activity (Razavi et al., 2005).
Material Science and Corrosion Inhibition
In the field of material science, oxazole derivatives have been investigated for their corrosion inhibition properties. Studies have shown that certain derivatives can significantly reduce the corrosion rate of mild steel in acidic environments. These findings are attributed to the adsorption of inhibitor molecules on the metal surface, with the inhibitive effect increasing with the concentration of the inhibitor (Rahmani et al., 2018).
Computational Chemistry and Quantum Studies
The molecular structure of oxazole derivatives has been a subject of computational studies. Quantum chemical calculations and molecular docking studies have been conducted to understand the interaction of these molecules with metal surfaces and their potential as corrosion inhibitors. These studies provide insights into the electronic interactions and adsorption behaviors of these compounds, highlighting their significance in designing effective corrosion inhibitors (Rahmani et al., 2019).
Propiedades
IUPAC Name |
4-(chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-3-10-4-6-11(7-5-10)13-15-12(8-14)9(2)16-13/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMXLIDWAPOXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

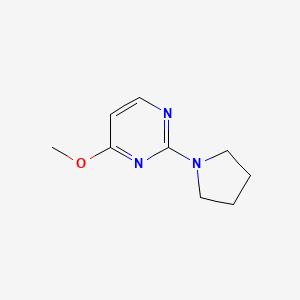
![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)
![1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea](/img/structure/B2484050.png)
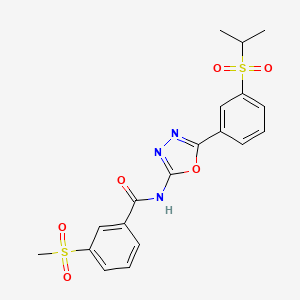
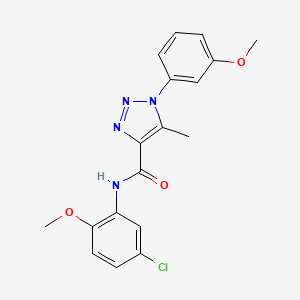
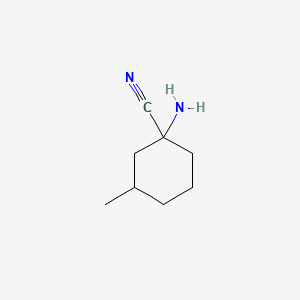

![3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2484058.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2484061.png)
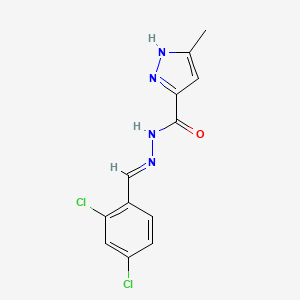
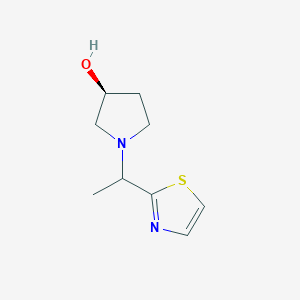
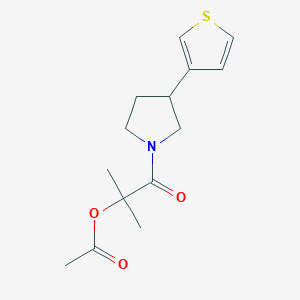
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione](/img/structure/B2484068.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2484069.png)